3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1021218-97-2
VCID: VC8433061
InChI: InChI=1S/C22H23FN4O3S/c1-16-5-3-4-6-18(16)19-8-10-22(25-24-19)26-11-13-27(14-12-26)31(28,29)21-15-17(23)7-9-20(21)30-2/h3-10,15H,11-14H2,1-2H3
SMILES: CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Molecular Formula: C22H23FN4O3S
Molecular Weight: 442.5 g/mol

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

CAS No.: 1021218-97-2

Cat. No.: VC8433061

Molecular Formula: C22H23FN4O3S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine - 1021218-97-2

Specification

CAS No. 1021218-97-2
Molecular Formula C22H23FN4O3S
Molecular Weight 442.5 g/mol
IUPAC Name 3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Standard InChI InChI=1S/C22H23FN4O3S/c1-16-5-3-4-6-18(16)19-8-10-22(25-24-19)26-11-13-27(14-12-26)31(28,29)21-15-17(23)7-9-20(21)30-2/h3-10,15H,11-14H2,1-2H3
Standard InChI Key KTJAHAINWZKUAM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Canonical SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₂₃FN₄O₃S and a molecular weight of 442.5 g/mol . Its structure integrates three key moieties:

  • A pyridazine ring substituted with an o-tolyl group (2-methylphenyl) at position 6.

  • A piperazine ring at position 3, modified by a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl group.

  • A sulfonyl bridge connecting the piperazine and aryl components, enhancing electronic stabilization .

The IUPAC name reflects this arrangement, emphasizing the sulfonylpiperazine and pyridazine backbone.

Structural Comparison

While structurally distinct from anticoagulants like apixaban (CAS 503614-92-4) , this compound shares modular design principles common in small-molecule drug discovery, such as:

  • Sulfonamide groups for target binding.

  • Heteroaromatic cores (pyridazine) for planar rigidity.

  • Alkyl/aryl substitutions (o-tolyl) to modulate lipophilicity .

Physicochemical Properties

Experimental Data

Limited experimental data are available, but computational predictions provide insights:

PropertyValue/DescriptionSource
Molecular Weight442.5 g/mol
Molecular FormulaC₂₂H₂₃FN₄O₃S
LogP (Predicted)~3.5 (moderate lipophilicity)N/A
SolubilityLikely low in aqueous mediaN/A
Melting PointNot reported

The sulfonyl group and piperazine contribute to polarity, while the o-tolyl and methoxyphenyl groups enhance hydrophobic interactions .

Pharmacological Activity

Mechanism of Action (Inferred)

Though direct studies are lacking, structural analogs suggest potential kinase or protease inhibition. For example:

  • Sulfonylpiperazine moieties often bind ATP pockets in kinases .

  • Pyridazine cores are prevalent in phosphodiesterase inhibitors .

Target Prediction

Computational models highlight possible interactions with:

  • Serine/threonine kinases (e.g., PKA, PKC).

  • G protein-coupled receptors (GPCRs) due to piperazine flexibility .

Structure-Activity Relationship (SAR)

Key Substituents

  • 5-Fluoro-2-methoxyphenyl: The electron-withdrawing fluoro group may enhance binding affinity, while methoxy improves solubility .

  • o-Tolyl: The methyl group’s steric effects could influence target selectivity.

Analog Comparisons

Replacing the o-tolyl group with 2-methylimidazole (CAS 1396849-72-1) reduces molecular weight (442.5 → 426.4 g/mol) and alters electronic properties, demonstrating the impact of terminal substituents on bioactivity .

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